

# Established Clinical Dosing & Key Quantitative Data

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## Compound Focus: Vidofludimus

CAS No.: 7178240-30-1

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The table below summarizes the dosing regimens and key efficacy and safety findings from pivotal clinical trials. This data forms the core evidence base for current dose optimization.

Trial Name & Phase	Patient Population	Dosing Arms (Daily, Oral)	Key Efficacy Findings	Key Safety Findings
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| **EMPhASIS (Phase 2)** [1] | Relapsing-Remitting MS (RRMS) | Placebo, 10 mg, 30 mg, 45 mg | • **30 mg & 45 mg:** Significant reduction in cumulative CUA lesions at 24 weeks (1.4 and 1.7 vs 5.8 for placebo) [1]. • **10 mg:** Not effective (5.9 CUA lesions) [1]. • **Lowest efficacious dose established as 30 mg** [1]. | • **Overall:** Favorable safety profile [1] [2]. • **TEAEs:** 37% (any dose) vs 43% (placebo) [1]. • Liver enzyme elevations and infections were similar to placebo [1]. | | **CALLIPER (Phase 2)** [3] [2] | Progressive MS (PPMS & naSPMS) | Placebo, 45 mg | • Reduced risk of 24-week confirmed disability worsening (CDW) [3] [4]. • 20% lower annualized thalamic brain volume loss vs placebo [3]. | • Favorable safety and tolerability profile confirmed [2]. • No new safety signals identified [2]. | | **ENSURE (Phase 3)** [2] | Relapsing MS (RMS) | Placebo, 30 mg | • Trials ongoing; top-line data expected by end of 2026 [2] [4]. | • Interim fertility analysis passed; trials continue without changes [2]. |

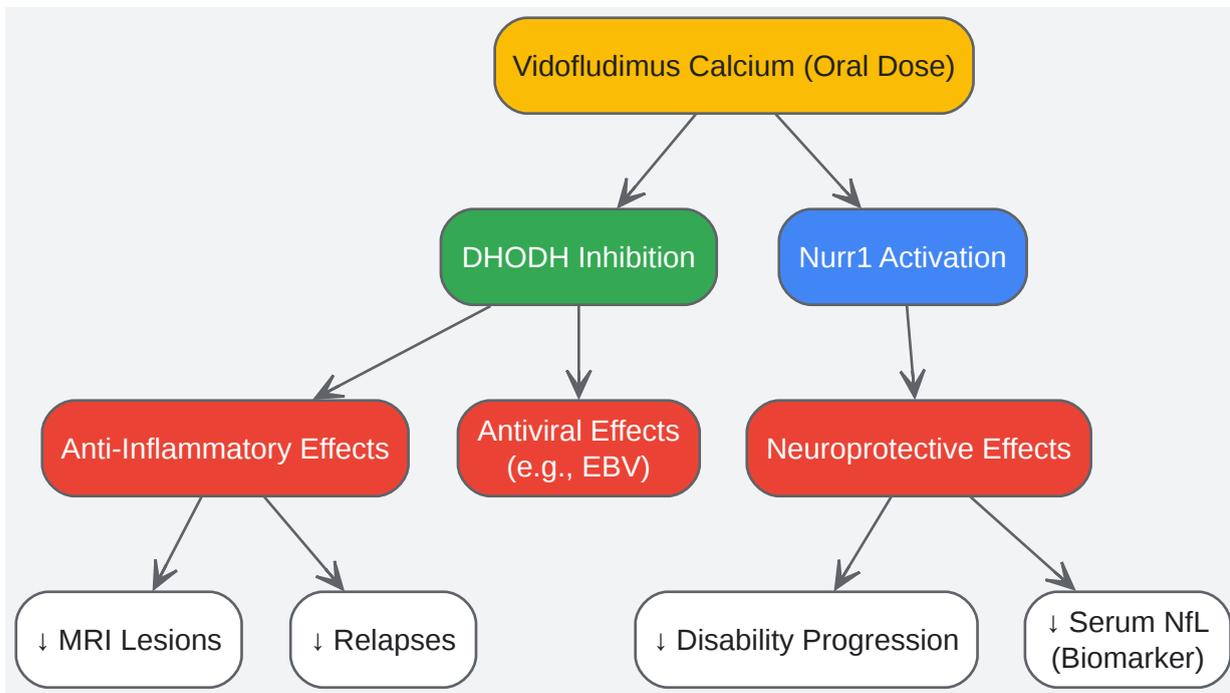
## FAQs & Troubleshooting for Experimental Design

Here are answers to common questions that may arise during your research.

- **Q1: What is the scientific rationale for the 30-45 mg daily dosing range?** The dosing is based on a clear **dose-response relationship** established in the phase 2 EMPhASIS trial. Doses of 30 mg and 45 mg showed comparable and significant efficacy on multiple endpoints (including MRI lesions and serum neurofilament light chain reduction), while the 10 mg dose was ineffective. This identified **30 mg as the lowest efficacious dose**, balancing maximal benefit with potential risk [1].
- **Q2: Are there any known dose-limiting toxicities?** In clinical trials to date, **Vidofludimus** calcium has shown a favorable safety profile. However, one patent indicates that at higher doses (e.g.,  $\geq 70$  mg/day), there is a risk of increased uric acid excretion leading to hematuria due to crystal formation in the urinary tract. This adverse effect was not observed at daily doses of 35 mg and below [5]. This supports the safety of the 30-45 mg clinical dose range.
- **Q3: How does the drug's mechanism influence dose selection?** **Vidofludimus** calcium has a **dual mechanism of action**. It inhibits the enzyme DHODH (dihydroorotate dehydrogenase), exerting anti-inflammatory and antiviral effects, and also activates the Nurr1 pathway, which is believed to provide neuroprotective effects [2]. The 45 mg dose may be particularly relevant in progressive MS where neuroprotection is a key therapeutic goal, as suggested by the positive effects on disability and brain volume loss in the CALLIPER trial [3].

## Mechanism of Action & Experimental Workflow

The diagram below illustrates the dual mechanism of **Vidofludimus** calcium and a high-level workflow for a typical *in vitro* efficacy experiment.



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**Typical *In Vitro* Protocol to Assess DHODH Inhibition & Immunomodulation** *This is a generalized protocol based on described preclinical methods [6].*

- **Cell Preparation:** Isolate and culture human peripheral blood mononuclear cells (PBMCs) from healthy donors.
- **Cell Stimulation:** Activate the PBMCs using a mitogen like phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies to induce proliferation and cytokine production.
- **Compound Treatment:** Co-treat the activated PBMCs with a concentration range of **Vidofludimus** calcium (e.g., 0.1 nM - 10 μM). Include a vehicle control and a reference control (e.g., Teriflunomide).
- **Proliferation Assay:** After 72-96 hours, measure T-cell proliferation using a standard assay like [<sup>3</sup>H]-thymidine incorporation or a colorimetric method (e.g., MTT).
- **Cytokine Analysis:** Collect culture supernatants after 24-48 hours. Quantify the levels of key pro-inflammatory cytokines (e.g., IL-17, IFN-γ) using ELISA or a multiplex bead-based assay.
- **Data Analysis:** Calculate IC<sub>50</sub> values for the inhibition of proliferation and cytokine secretion. Compare the potency and efficacy of **Vidofludimus** calcium to the reference compound.

## Key Takeaways for Researchers

- **Established Dose Range:** For relapsing MS, the optimal dose is **30 mg once daily**. For progressive MS, the **45 mg once daily** dose is under investigation, showing promise for impacting disability

progression [1] [3] [2].

- **Robust Safety Profile:** The drug has demonstrated a favorable safety and tolerability profile in trials, with low discontinuation rates and no significant hepatotoxicity signal in the studied doses [1] [2] [4].
- **Unique Dual Mechanism:** The combination of **DHODH inhibition** (anti-inflammatory/antiviral) and **Nurr1 activation** (neuroprotective) distinguishes it from other DHODH inhibitors and may be central to its efficacy in both relapsing and progressive disease [2].

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